molecular formula C9H8ClNS B3002741 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione CAS No. 156136-70-8

6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione

Cat. No.: B3002741
CAS No.: 156136-70-8
M. Wt: 197.68
InChI Key: JEXOQFIGJMQONR-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chlorine atom at the 6th position, a methyl group at the 1st position, and a thione group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding indole derivative.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1-methylindole: Lacks the thione group but shares the chlorine and methyl substitutions.

    1-methyl-2,3-dihydro-1H-indole-2-thione: Lacks the chlorine substitution but has the thione group.

    6-chloroindole-2-thione: Lacks the methyl substitution but has the chlorine and thione groups.

Uniqueness

6-chloro-1-methyl-2,3-dihydro-1H-indole-2-thione is unique due to the presence of all three functional groups (chlorine, methyl, and thione) on the indole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .

Properties

IUPAC Name

6-chloro-1-methyl-3H-indole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXOQFIGJMQONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)CC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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